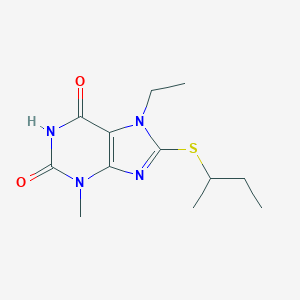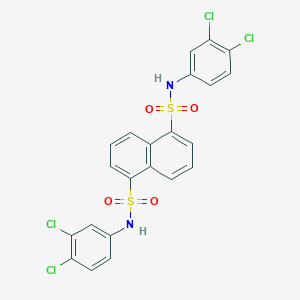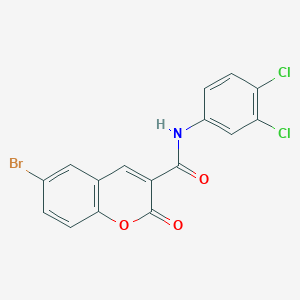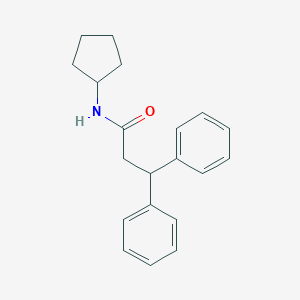
8-Butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione, commonly known as BU224, is a selective and potent antagonist of the adenosine A3 receptor. Adenosine A3 receptor is a G protein-coupled receptor that is widely distributed in various tissues and organs, including the central nervous system, immune system, and cardiovascular system. BU224 has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders.
Scientific Research Applications
Biotechnological Applications
This compound has potential applications in biotechnology, particularly involving alcohol dehydrogenases (ADHs) . ADHs are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. The unique properties of 8-Butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione could be utilized in the development of new ADHs with improved catalytic efficiency and solubility in non-aqueous media .
Medicinal Chemistry
In medicinal chemistry, this compound could be used for the synthesis of pharmaceutical intermediates. Its structure allows for the creation of diverse derivatives that can serve as building blocks for drugs, potentially leading to treatments for various diseases .
Agriculture
The compound’s versatility might extend to agricultural applications, such as the synthesis of novel agrochemicals. Its chemical structure could be the basis for developing new pesticides or fertilizers that improve crop yield and resistance to pests.
Industrial Processes
In industrial processes, this compound could play a role in catalyst synthesis. Catalysts are crucial for speeding up chemical reactions, and this compound could contribute to the creation of more efficient and sustainable catalytic processes.
Environmental Science
This compound may have applications in environmental science, particularly in the development of materials or chemicals that help in pollution control or environmental remediation. Its unique chemical properties could be harnessed to capture pollutants or convert them into less harmful substances.
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a reagent or a standard in various analytical techniques. It could help in the quantification or detection of other substances due to its distinct chemical signature.
properties
IUPAC Name |
8-butan-2-ylsulfanyl-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-5-7(3)19-12-13-9-8(16(12)6-2)10(17)14-11(18)15(9)4/h7H,5-6H2,1-4H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGYUBZVRPKIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-thiazolidin-4-one](/img/structure/B406828.png)



![N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B406838.png)



![Methyl 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate](/img/structure/B406843.png)

![Isopropyl 4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B406845.png)
![3-amino-N-(2-bromo-4-methylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406847.png)
![2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid (non-preferred name)](/img/structure/B406849.png)
![4-tert-butyl-N-[2-(2-furyl)-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]benzamide](/img/structure/B406850.png)